molecular formula C7H2Cl3NS B14888105 3,5,7-Trichlorothieno[3,2-b]pyridine

3,5,7-Trichlorothieno[3,2-b]pyridine

Cat. No.: B14888105
M. Wt: 238.5 g/mol
InChI Key: NICFXLUOWKFSRW-UHFFFAOYSA-N
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Description

3,5,7-Trichlorothieno[3,2-b]pyridine is a heterocyclic compound characterized by the presence of a thieno[3,2-b]pyridine core substituted with three chlorine atoms at positions 3, 5, and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trichlorothieno[3,2-b]pyridine typically involves the chlorination of thieno[3,2-b]pyridine derivatives. One common method includes the reaction of thieno[3,2-b]pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 3,5,7-Trichlorothieno[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5,7-Trichlorothieno[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,7-Trichlorothieno[3,2-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

    Thieno[3,2-b]pyridine: The parent compound without chlorine substitutions.

    3,5-Dichlorothieno[3,2-b]pyridine: A similar compound with two chlorine atoms.

    7-Chlorothieno[3,2-b]pyridine: A derivative with a single chlorine atom.

Uniqueness: 3,5,7-Trichlorothieno[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms enhances its reactivity and potential for forming diverse derivatives compared to its less substituted counterparts .

Properties

Molecular Formula

C7H2Cl3NS

Molecular Weight

238.5 g/mol

IUPAC Name

3,5,7-trichlorothieno[3,2-b]pyridine

InChI

InChI=1S/C7H2Cl3NS/c8-3-1-5(10)11-6-4(9)2-12-7(3)6/h1-2H

InChI Key

NICFXLUOWKFSRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=CS2)Cl)N=C1Cl)Cl

Origin of Product

United States

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